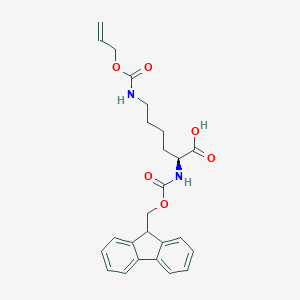

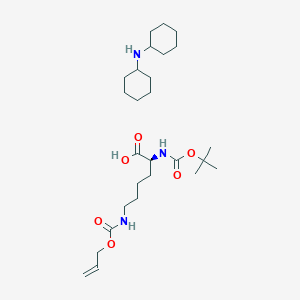

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate

货号 B557098

CAS 编号:

110637-52-0

分子量: 511.7 g/mol

InChI 键: TXVAVNGGMCSJEA-MERQFXBCSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

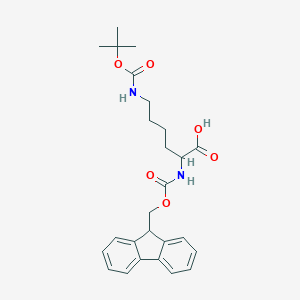

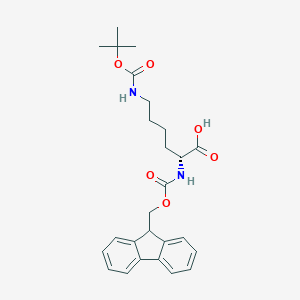

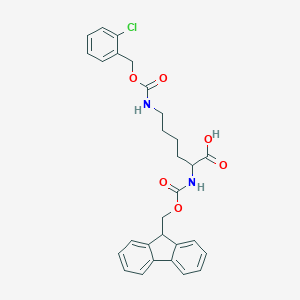

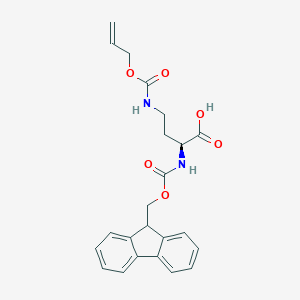

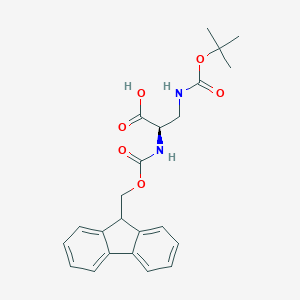

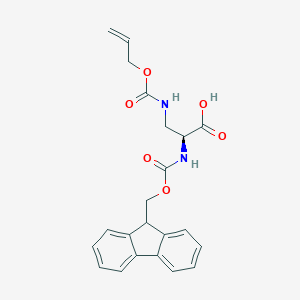

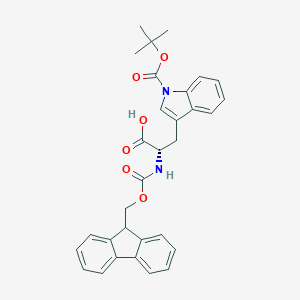

The synthesis of such a compound would likely involve the protection of the amino groups with the respective allyloxy carbonyl and tert-butoxycarbonyl groups, followed by the coupling of these with the hexanoic acid backbone. The exact methods and conditions would depend on various factors, including the specific reagents and catalysts used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbonyl groups would likely result in regions of polarity within the molecule, while the alkyl chains would be relatively nonpolar .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be largely determined by its functional groups. The amino groups could act as nucleophiles in substitution or addition reactions, while the carbonyl groups could be involved in condensation reactions or other reactions typical of carbonyl chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polarity of its functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .科学研究应用

-

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) group

- Field : Organic Chemistry

- Application : This process is used for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

- Method : The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

- Results : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

-

Synthesis of N-heterocycles via sulfinimines

- Field : Organic Chemistry

- Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Method : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

-

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) group

- Field : Organic Chemistry

- Application : This process is used for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

- Method : The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

- Results : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

-

Synthesis of N-heterocycles via sulfinimines

- Field : Organic Chemistry

- Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Method : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

-

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) group

- Field : Organic Chemistry

- Application : This process is used for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

- Method : The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

- Results : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

-

Synthesis of N-heterocycles via sulfinimines

- Field : Organic Chemistry

- Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Method : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

安全和危害

未来方向

Future research on this compound could potentially explore its synthesis, properties, and potential applications in more detail. This could include studies to optimize its synthesis, investigations of its reactivity and behavior in various conditions, and assessments of its potential uses in fields such as organic synthesis or medicinal chemistry .

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVAVNGGMCSJEA-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584949 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate | |

CAS RN |

110637-52-0 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。